

Application Notes and Protocols: DY-680-NHS Ester in High-Resolution Microscopy

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Compound of Interest

Compound Name: *DY-680-NHS ester*

Cat. No.: *B15553301*

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Introduction

DY-680-NHS ester is a bright and photostable near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for high-resolution microscopy techniques. Its spectral properties, with excitation and emission in the far-red region of the spectrum, minimize autofluorescence from biological samples, leading to an improved signal-to-noise ratio. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines on proteins, such as antibodies, making it a versatile probe for immunofluorescence applications. This document provides detailed application notes and protocols for the use of **DY-680-NHS ester** in super-resolution microscopy, specifically focusing on Direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy.

Photophysical Properties of DY-680-NHS Ester

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. DY-680 and its spectral equivalents, such as Alexa Fluor® 680, possess properties that make them suitable for these advanced imaging techniques.

| Property | Value | Reference |
|---|---|-----------|
| Excitation Maximum (λ_{ex}) | ~679-690 nm | [1][2] |
| Emission Maximum (λ_{em}) | ~702-709 nm | [1][2] |
| Molar Extinction Coefficient (ϵ) | ~140,000 - 240,000 M ⁻¹ cm ⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.36 | [5] |
| Recommended Laser Line | 633 nm, 640 nm, 647 nm | [6] |

High-Resolution Microscopy Applications

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

Principle: dSTORM is a single-molecule localization microscopy (SMLM) technique that achieves super-resolution by temporally separating the fluorescence of individual molecules. Most fluorophores are switched to a stable, non-fluorescent dark state. Stochastically, a small, optically resolvable subset of fluorophores is reactivated, excited, and their emitted light is captured. By precisely localizing the center of the emission from each single molecule over thousands of frames, a super-resolved image is reconstructed.

DY-680-NHS Ester in dSTORM: DY-680 and its analogs can be effectively used in dSTORM. [7][8][9] In the presence of a specific imaging buffer containing a reducing agent, the dye can be induced to "blink," reversibly transitioning between a fluorescent "on" state and a long-lived dark "off" state. The high photon output and photostability of DY-680 contribute to a higher localization precision.

Stimulated Emission Depletion (STED) Microscopy

Principle: STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. This is accomplished by overlaying the diffraction-limited excitation laser spot with a donut-shaped depletion laser beam of a longer wavelength. The depletion laser forces excited fluorophores back to the ground state via stimulated emission, effectively silencing them. Only the fluorophores at the central zero-intensity region of the

depletion beam can fluoresce, resulting in a smaller effective emission spot and thus higher resolution.

DY-680-NHS Ester in STED: The photostability of DY-680 makes it a suitable candidate for STED microscopy.[10] To be effective in STED, a fluorophore must be able to withstand the high laser power of the depletion laser without significant photobleaching. The emission spectrum of DY-680 is well-suited for depletion with commonly available STED lasers (e.g., 775 nm).[10]

Experimental Protocols

Protocol 1: Antibody Labeling with DY-680-NHS Ester

This protocol describes the labeling of an IgG antibody. For other proteins, the protocol may require optimization.

Materials:

- **DY-680-NHS ester**
- Antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
- 1 M Sodium bicarbonate (NaHCO_3), pH 8.3
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography column)
- Reaction tubes
- Pipettes and tips

Procedure:

- Prepare the Antibody Solution:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

- Adjust the antibody concentration to 1-2 mg/mL.
- Prepare the Dye Solution:
 - Allow the vial of **DY-680-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
- Labeling Reaction:
 - In a reaction tube, combine the antibody solution with 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.
 - Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 5-10 is a good starting point for optimization.
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling efficiency.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm).

- The DOL can be calculated using the following formula: $DOL = (A_{dye} \times \epsilon_{protein}) / [(A_{280} - (A_{dye} \times CF)) \times \epsilon_{dye}]$ Where:
 - A_{dye} is the absorbance at the dye's excitation maximum.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of the dye.
 - CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for this class of dyes).
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol if freezing. Protect from light.

Protocol 2: Sample Preparation for dSTORM Imaging

Materials:

- Cells grown on high-precision coverslips
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- DY-680-labeled primary or secondary antibody
- dSTORM imaging buffer

dSTORM Imaging Buffer Recipe (example):

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

- Buffer B: Buffer A with 10% (w/v) glucose
- Glycerol/OS Buffer: 10 mM Tris (pH 8) + 50 mM NaCl
- Oxygen Scavenging System (GLOX):
 - Glucose oxidase (e.g., 56 mg/mL in Buffer A)
 - Catalase (e.g., 3.4 mg/mL in Buffer A)
- Reducing agent: 100 mM β -mercaptoethylamine (MEA) or dithiothreitol (DTT)

Procedure:

- Cell Culture and Fixation:
 - Culture cells on high-precision coverslips to the desired confluency.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
- Immunostaining:
 - Incubate the cells with the DY-680-labeled primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
 - If using an unlabeled primary antibody, wash three times with PBS and then incubate with a DY-680-labeled secondary antibody for 1 hour at room temperature.
 - Wash the cells extensively with PBS.

- Mounting for dSTORM:
 - Assemble the coverslip onto a microscope slide with a small amount of dSTORM imaging buffer.
 - Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and oxygen entry.
- dSTORM Imaging:
 - Image the sample on a dSTORM-capable microscope.
 - Use a high laser power at ~647 nm to induce photoswitching of the DY-680 dye.
 - A lower power 405 nm laser can be used to facilitate the reactivation of the fluorophores from the dark state.
 - Acquire a large number of frames (typically 10,000-100,000) to ensure sufficient sampling of single-molecule events.

Protocol 3: Sample Preparation for STED Imaging

Materials:

- Same as for dSTORM sample preparation, but a specific STED imaging buffer is not required. A high-quality antifade mounting medium is recommended.

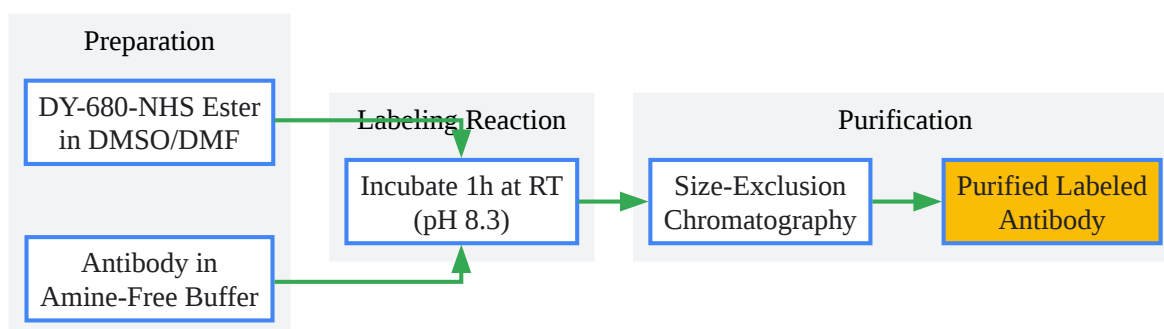
Procedure:

- Cell Culture, Fixation, Permeabilization, Blocking, and Immunostaining:
 - Follow steps 1-3 from the dSTORM sample preparation protocol. It is crucial to achieve a high labeling density for STED microscopy to resolve fine structures.
- Mounting for STED:
 - Mount the coverslip onto a microscope slide using a mounting medium with a refractive index optimized for the objective lens (e.g., $n = 1.518$ for oil immersion objectives).

Antifade reagents are highly recommended to minimize photobleaching.

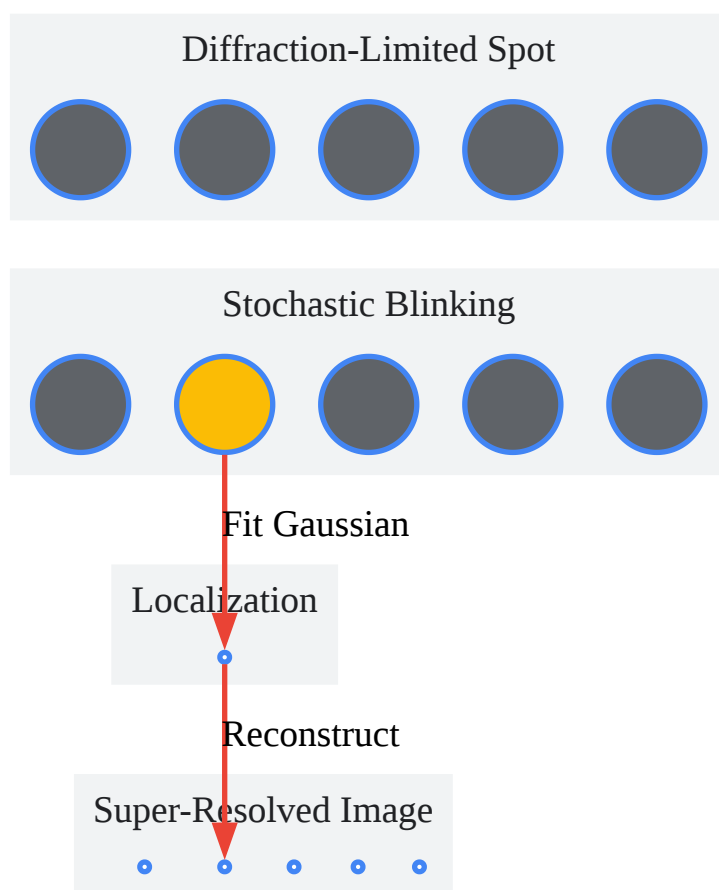
- STED Imaging:
 - Image the sample on a STED microscope.
 - Use an excitation laser at ~640 nm to excite the DY-680 dye.
 - Use a depletion laser with a wavelength in the far-red, such as 775 nm, to de-excite the fluorophores at the periphery of the excitation spot.
 - Adjust the power of the depletion laser to achieve the desired resolution. Higher depletion power generally leads to higher resolution but also increases the risk of photobleaching.

Visualizations



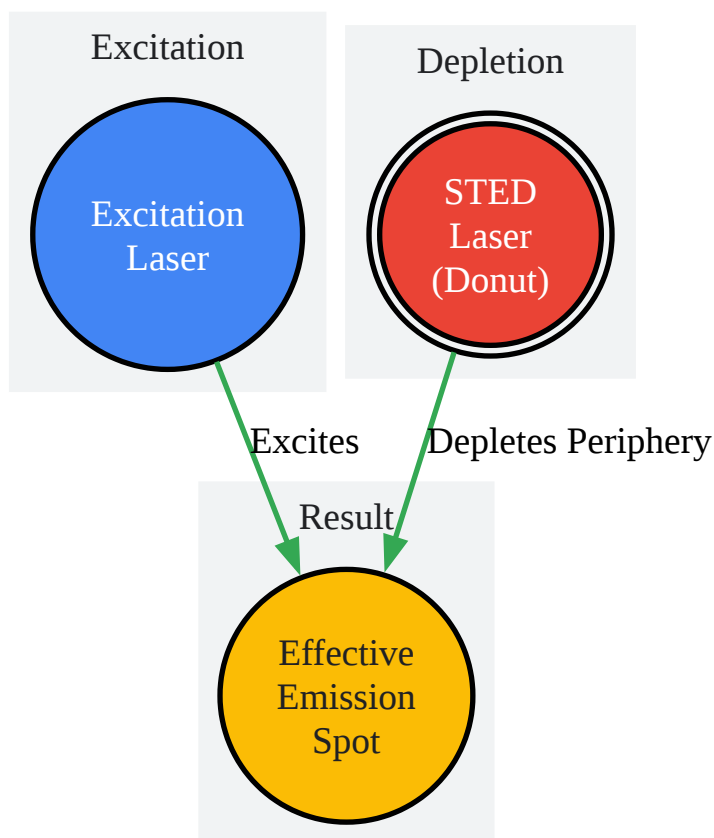
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Caption: General workflow for labeling antibodies with **DY-680-NHS ester**.



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Caption: Principle of dSTORM super-resolution microscopy.



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Caption: Principle of STED super-resolution microscopy.

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